molecular formula C7H5F2NO4S B1612247 4-(Difluoromethylsulfonyl)nitrobenzene CAS No. 24906-74-9

4-(Difluoromethylsulfonyl)nitrobenzene

Cat. No. B1612247
CAS RN: 24906-74-9
M. Wt: 237.18 g/mol
InChI Key: DVYJGQKFQRBEBY-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulfonyl)nitrobenzene (DFMSNB) is a compound that has gained attention in scientific research due to its unique properties. It is a nitroaromatic compound that contains both fluorine and sulfur atoms, making it an interesting target for synthesis and study. In

Mechanism Of Action

The mechanism of action of 4-(Difluoromethylsulfonyl)nitrobenzene is not fully understood, but it is known to interact with certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell growth. 4-(Difluoromethylsulfonyl)nitrobenzene has also been shown to bind to the protein carbonic anhydrase, which is involved in the regulation of pH in the body.

Biochemical And Physiological Effects

4-(Difluoromethylsulfonyl)nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. It has also been shown to have anti-inflammatory effects in vitro, and to reduce inflammation in animal models. Additionally, 4-(Difluoromethylsulfonyl)nitrobenzene has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Difluoromethylsulfonyl)nitrobenzene in lab experiments is its unique chemical structure, which allows it to interact with certain enzymes and proteins in the body. Another advantage is its ability to inhibit the growth of cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using 4-(Difluoromethylsulfonyl)nitrobenzene in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 4-(Difluoromethylsulfonyl)nitrobenzene. One direction is to further study its potential as an anti-cancer agent, including its effects on different types of cancer cells and its potential use in combination with other anti-cancer agents. Another direction is to study its potential as a neuroprotective agent, including its effects on different types of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-(Difluoromethylsulfonyl)nitrobenzene has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe for studying protein-ligand interactions. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.

properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYJGQKFQRBEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611134
Record name 1-(Difluoromethanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethylsulfonyl)nitrobenzene

CAS RN

24906-74-9
Record name 1-(Difluoromethanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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